molecular formula C20H20Cl4O5 B13091031 (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol

(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol

Cat. No.: B13091031
M. Wt: 482.2 g/mol
InChI Key: AOKIMKQHBXVQLI-WTGUMLROSA-N
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Description

The compound (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is a complex organic molecule characterized by its tetrahydrofuran ring structure and multiple dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diol or an epoxide.

    Introduction of Dichlorobenzyl Groups: The dichlorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the tetrahydrofuran ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group at the 2-position of the tetrahydrofuran ring is introduced through a methylation reaction using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the dichlorobenzyl groups, potentially converting them to benzyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl positions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids at the hydroxyl positions.

    Reduction: Formation of benzyl derivatives.

    Substitution: Introduction of various alkyl or aryl groups at the dichlorobenzyl positions.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and other carbohydrate-processing enzymes.

Medicine

In medicinal chemistry, the compound’s dichlorobenzyl groups suggest potential antimicrobial properties. It may be investigated for its efficacy against various bacterial and fungal pathogens.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and hydrophobic interactions with target proteins. The dichlorobenzyl groups may also play a role in disrupting microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol: The parent compound.

    (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-ethyltetrahydrofuran-2,3-diol: A similar compound with an ethyl group instead of a methyl group.

    (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-propyltetrahydrofuran-2,3-diol: A similar compound with a propyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of dichlorobenzyl groups and the tetrahydrofuran ring structure. This combination imparts unique chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C20H20Cl4O5

Molecular Weight

482.2 g/mol

IUPAC Name

(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methyloxolane-2,3-diol

InChI

InChI=1S/C20H20Cl4O5/c1-20(26)19(25)18(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-19,25-26H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1

InChI Key

AOKIMKQHBXVQLI-WTGUMLROSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O

Canonical SMILES

CC1(C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O

Origin of Product

United States

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